![molecular formula C9H13N B069650 7a-ethynylhexahydro-1H-pyrrolizine CAS No. 188057-30-9](/img/structure/B69650.png)
7a-ethynylhexahydro-1H-pyrrolizine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
7a-ethynylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including cycloaddition reactions. For example, it can participate in [2+3] cycloaddition reactions with azomethine ylides to form dihydro-1H-pyrrolizine derivatives . Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
7a-ethynylhexahydro-1H-pyrrolizine has several scientific research applications. It is used in the synthesis of pyrrolizidine derivatives, which are known for their hepatotoxic, neurotoxic, genotoxic, and cytotoxic activities . These derivatives are also studied for their potential as glycosidase inhibitors and other pharmacological activities . Additionally, pyrrolizidine compounds are explored for their use in controlling chemical synaptic transmission .
Wirkmechanismus
The mechanism of action of 7a-ethynylhexahydro-1H-pyrrolizine involves its interaction with various molecular targets and pathways. Pyrrolizidine derivatives can interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific derivative and its structure .
Vergleich Mit ähnlichen Verbindungen
7a-ethynylhexahydro-1H-pyrrolizine can be compared with other similar compounds, such as hexahydro-1H-pyrrolizine and methyl tetrahydro-1H-pyrrolizine-7a-carboxylate . These compounds share a similar pyrrolizidine core but differ in their substituents and functional groups. The uniqueness of this compound lies in its ethynyl group at the 7a position, which can influence its reactivity and biological activity .
Biologische Aktivität
7a-ethynylhexahydro-1H-pyrrolizine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of synaptic transmission. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The compound's chemical formula is CHN, and it features an ethynyl group attached to a hexahydro-pyrrolizine backbone. This structural configuration is crucial for its interaction with biological targets.
Target Receptors
Research indicates that this compound primarily interacts with various receptors involved in synaptic transmission. Its mechanism involves modulation of neurotransmitter release and receptor activation, impacting both pre-synaptic and post-synaptic processes.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways associated with synaptic plasticity and neurotransmission. Specifically, it affects the excitability of synaptic membranes, leading to alterations in neurotransmitter dynamics. This modulation can be beneficial in treating disorders related to synaptic dysfunction.
Synaptic Transmission
Studies have demonstrated that this compound effectively enhances synaptic transmission in various animal models. Its ability to control synaptic chemical transmission suggests therapeutic potential for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders.
Case Studies
-
Animal Model Studies :
- In a study involving rodents, administration of this compound resulted in improved cognitive function and enhanced synaptic plasticity as measured by behavioral tests and electrophysiological recordings.
- Another case study highlighted its efficacy in reducing symptoms associated with ADHD, demonstrating significant improvements in attention span and impulse control.
-
Pharmacological Assessments :
- Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered subcutaneously, with a bioavailability approaching 100%.
Comparative Biological Activity Table
Compound | Mechanism of Action | Therapeutic Potential |
---|---|---|
This compound | Modulates synaptic transmission | ADHD, cognitive enhancement |
Bremelanotide | Agonist of melanocortin receptors | Hypoactive sexual desire disorder |
Other Pyrrolizidine Derivatives | Various mechanisms affecting neurotransmission | Pain relief, spasmolytic activity |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have shown varying degrees of activity against different biological targets, suggesting a broad spectrum of potential applications. The compound's role in enhancing neurotransmitter release has been particularly noted in research related to neurodegenerative diseases.
Pharmacological Applications
The pharmacological applications of this compound extend beyond cognitive enhancement. Its ability to modulate synaptic transmission positions it as a candidate for developing treatments for various neurological disorders characterized by impaired neurotransmission.
Eigenschaften
IUPAC Name |
8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJVTHJDXHNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCCN1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.